3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-ethylbenzenesulfonyl group at position 3, a methoxy group at position 6, and a 3-methylbenzyl moiety at position 1. The ethyl and methyl substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability. While direct data on its synthesis or properties are absent in the provided evidence, its structural analogs (e.g., ) suggest synthetic routes involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-4-19-8-11-22(12-9-19)32(29,30)25-17-27(16-20-7-5-6-18(2)14-20)24-13-10-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYYTKMVVIBUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential biological activity. This article reviews its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : Achieved through reactions such as the Pfitzinger reaction.
- Introduction of the Sulfonyl Group : Utilizes reagents like benzenesulfonyl chloride.
- Substitution Reactions : Employs nucleophilic substitution to introduce various functional groups.
The molecular formula is with a molecular weight of 447.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline structure allows for intercalation with DNA, potentially inhibiting replication.
- Enzyme Inhibition : The sulfonyl and methoxy groups enhance binding affinity to enzymes, affecting metabolic pathways.
Biological Activity
The compound has shown promise in several areas of biological activity:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Properties : Research indicates potential in inhibiting tumor growth through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : May modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Studies
-
Anticancer Study :
- A study evaluated the compound's effects on MCF-7 breast cancer cells. Results indicated significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving caspase activation leading to apoptosis .
- Antimicrobial Study :
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their differentiating features are summarized below:
Key Observations
Substituent Impact on Lipophilicity: The target compound’s 4-ethylbenzenesulfonyl group likely increases lipophilicity compared to the methoxy-substituted analog in . This may enhance blood-brain barrier penetration but reduce aqueous solubility. The 3-methylbenzyl group (target) vs.
Synthetic Accessibility :
- highlights Pd-catalyzed cross-coupling for introducing aryl groups, applicable to the target compound’s benzenesulfonyl moiety .
- The ethoxy group in ’s compound suggests halogenated ketones could be used for alkoxy substitutions in the target .
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
